molecular formula C17H19N3O3S B5618079 5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5618079
M. Wt: 345.4 g/mol
InChI Key: ZKIOMIXBTKKJIR-DHDCSXOGSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one often involves multi-step chemical reactions that require precise conditions for optimal yields. For instance, the synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones demonstrates a smooth one-step process characterized by analytical and spectral analysis techniques such as IR, 1H NMR, 13C NMR, and FABMS (Raj & Narayana, 2006). This suggests a possible methodology for synthesizing the compound of interest, highlighting the importance of careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated through various spectroscopic techniques. Quantum chemical computations, such as those performed on 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, provide insights into molecular structure, vibrational frequencies, electronic absorption, and other properties (Gökce et al., 2014). This information is crucial for understanding the compound's chemical behavior and potential interactions.

Chemical Reactions and Properties

The chemical properties of 5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and related compounds are influenced by their molecular structure. For example, the presence of thiazolo and triazol rings can affect the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds reveal that they can undergo various chemical reactions, including cycloaddition and Michael addition, to form new heterocyclic compounds with potentially interesting biological activities (Zeng et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their practical application and formulation. Techniques like X-ray crystallography provide valuable information on the crystalline structure, which in turn helps in understanding the compound's physical characteristics and stability (Köysal et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of research on these compounds. Their chemical behavior in various environments, potential as intermediates in organic synthesis, and interaction with biological targets are areas of ongoing research. The electro-oxidation study of related compounds in aqueous media showcases the unique synthesis pathways that can be explored for such chemicals, highlighting their versatile chemistry (Fotouhi et al., 2007).

properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(2)6-7-23-13-5-4-12(8-14(13)22-3)9-15-16(21)20-17(24-15)18-10-19-20/h4-5,8-11H,6-7H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIOMIXBTKKJIR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-(isopentyloxy)-3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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